molecular formula C29H46N2O6 B613644 Boc-N-ME-tyr(AC)-OH dcha CAS No. 201294-70-4

Boc-N-ME-tyr(AC)-OH dcha

Cat. No. B613644
M. Wt: 518.69
InChI Key: FEFXLODFGOQLTF-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-tyr(AC)-OH dcha, also known as Boc-N-Methyl-tyrosine-acetyl-OH, is a synthetic amino acid used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid tyrosine and is used to study the biochemical and physiological effects of tyrosine and its derivatives.

Scientific Research Applications

Structural Analysis and Modeling

K. Schwing et al. (2012) explored the intrinsic structural properties of bioactive molecules through molecular beam experiments combined with laser spectroscopy. They investigated isolated tripeptide model systems, including a comparison between Ac-Phe-Tyr(Me)-NHMe and Boc-Phe-Tyr(Me)-NHMe, to analyze β-turns formed independently from the protection groups. This study illustrates the use of Boc-protected peptides for detailed structural analysis and the contribution of such models to understanding peptide conformations (Schwing et al., 2012).

Peptide Synthesis Techniques

Honglin Sun et al. (2011) presented an efficient chemo-enzymatic synthesis approach for endomorphin-1, demonstrating the use of Boc-protected peptides in the synthesis process. The study highlights the integration of enzymatic and chemical methods for peptide assembly, showcasing the role of Boc-protected intermediates in enhancing solubility and facilitating synthesis steps (Sun et al., 2011).

Peptide Nanotechnology

S. Ray et al. (2004) explored the self-assembly of terminally protected acyclic tripeptides into nanotubes, highlighting the importance of Boc-Tyr-Val-Tyr-OMe in forming nanotubular structures through hydrogen-bonded side chains. This research underlines the utility of Boc-protected peptides in the development of nanomaterials and their potential applications in nanotechnology and materials science (Ray et al., 2004).

Computational Biology

Steffen Möller et al. (2014) discussed the role of collaborative development in computational biology through Sprints, Hackathons, and Codefests. While this study does not directly involve Boc-N-ME-tyr(AC)-OH dcha, it exemplifies the interdisciplinary nature of modern scientific research, where computational tools and collaborative efforts significantly contribute to advancements in chemical and biological sciences (Möller et al., 2014).

Biosensors and Diagnostic Tools

Cristina Chircov et al. (2020) reviewed the development of biosensors-on-chip (BoC) systems and their applications in diagnosing diseases such as cancer, infectious diseases, and neurodegenerative disorders. Although not directly related to Boc-N-ME-tyr(AC)-OH dcha, this study emphasizes the importance of chemical and biological sensor technologies in advancing diagnostics and potentially utilizes similar compounds in sensor development (Chircov et al., 2020).

properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6.C12H23N/c1-11(19)23-13-8-6-12(7-9-13)10-14(15(20)21)18(5)16(22)24-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,14H,10H2,1-5H3,(H,20,21);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFXLODFGOQLTF-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-ME-tyr(AC)-OH dcha

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